Lower Oxidation Potential Due to para-tert-Butyl Substitution
In a study of tert-butylated anisoles, 4-tert-butylanisole (para-substituted) exhibited a lower oxidation potential compared to its ortho-substituted isomer. The study reported that para substitution lowers the oxidation potential while ortho substitution raises it [1]. This difference directly impacts the compound's reactivity in electrochemical applications.
| Evidence Dimension | Oxidation Potential |
|---|---|
| Target Compound Data | Lower oxidation potential (relative to ortho isomer) |
| Comparator Or Baseline | 2-tert-Butylanisole (ortho-substituted) |
| Quantified Difference | Qualitatively lower (direction confirmed; exact numerical values not available in abstract) |
| Conditions | Electrooxidation in methanol with sodium cyanide at a Pt anode in a divided cell [1] |
Why This Matters
Users requiring specific electrochemical reactivity for anodic cyanation or electrooligomerization should select 4-tert-butylanisole based on this measurable potential difference.
- [1] Yoshida, K., Takeda, K., & Fueno, T. (1993). Anodic cyanation of tert-butylated anisoles: competitive aromatic additions and substitutions. Journal of the Chemical Society, Perkin Transactions 1, 3095-3098. View Source
